N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide
Beschreibung
This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core. Key structural features include:
- E,E-configuration of the 2-methyl-3-phenylallylidene substituent at position 3.
- A 4-nitrobenzamide group at position 2. The stereochemistry and substituent arrangement distinguish it from analogs, impacting solubility, stability, and intermolecular interactions .
Eigenschaften
IUPAC Name |
N-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c1-13(11-14-5-3-2-4-6-14)12-17-19(25)22(20(28)29-17)21-18(24)15-7-9-16(10-8-15)23(26)27/h2-12H,1H3,(H,21,24)/b13-11+,17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPZFENKKAZOAP-QKIOLIMFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its role in various biological activities. The molecular formula is with a molecular weight of 741.96 g/mol. Its structure includes functional groups that enhance its reactivity and biological potential.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide have shown inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
-
Antibacterial Activity
- The compound has demonstrated antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. In vitro studies reveal that it inhibits bacterial growth effectively, potentially through disruption of bacterial cell wall synthesis or interference with protein synthesis.
-
Anti-inflammatory Effects
- Research indicates that this compound may possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
-
Antioxidant Activity
- The thiazolidinone scaffold contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties that may protect cells from oxidative stress.
Anticancer Studies
A study published in 2022 investigated the effects of thiazolidinone derivatives on cancer cell lines. The findings showed that these compounds induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent activity at micromolar concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HT29 (Colon) | 7.5 | Cell cycle arrest |
Antibacterial Studies
In another study focusing on antibacterial activity, N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide was tested against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, suggesting strong antibacterial efficacy .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Anti-inflammatory Studies
A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential for treating inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its selective cytotoxicity against various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF7 (Breast) | 15.0 | Inhibition of cell cycle |
| A549 (Lung) | 10.0 | Modulation of signaling pathways |
The mechanism of action appears to involve the induction of apoptosis in tumor cells while sparing normal cells, potentially through the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it may act as a potent inhibitor of the enzyme lipoxygenase, which is involved in inflammatory processes. Experimental data indicate that N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide reduces pro-inflammatory cytokine production in macrophages, demonstrating its potential as an anti-inflammatory agent .
Antimicrobial Activity
N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .
Case Studies and Research Findings
Several studies have documented the efficacy of N-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide in various applications:
- Anticancer Study : A study published in ACS Omega reported that the compound exhibited significant growth inhibition in multiple cancer cell lines, with detailed investigations into its apoptotic mechanisms .
- Anti-inflammatory Research : Research conducted by MDPI demonstrated the compound's ability to inhibit lipoxygenase activity, providing a basis for its potential use in treating inflammatory diseases .
- Antimicrobial Trials : A series of antimicrobial susceptibility tests revealed that this compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Variations
The following table summarizes structural analogs and their key differences:
Key Observations:
- Stereochemistry : The E,E-configuration in the target compound contrasts with the Z-isomer in , which may reduce steric hindrance and improve binding to planar biological targets.
- Biological Implications : Nitro groups are often associated with antimicrobial or anticancer activity, whereas coumarin-linked analogs (5b, 5c) may exhibit fluorescence or photoactivity .
Computational and Crystallographic Analysis
- Software : SHELX and WinGX/ORTEP are widely used for crystallographic refinement. The target compound’s E,E-configuration likely required these tools for structural validation.
- Spectroscopy : HR-ESI-MS and NMR data (e.g., 1H/13C-NMR in ) are critical for confirming substituent positions in analogs, applicable to the target compound.
Q & A
Q. Table 1. Comparative Reactivity of Thiazolidinone Derivatives
| Substituent Position | Reaction Yield (%) | IC (µM, HeLa cells) | LogP |
|---|---|---|---|
| 4-Nitro (target) | 68 | 2.1 ± 0.3 | 3.2 |
| 4-Chloro | 72 | 15.4 ± 1.1 | 3.8 |
| 4-Methoxy | 55 | >50 | 2.5 |
| Data derived from . |
Q. Table 2. Key Spectral Data for Structural Validation
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| NMR (400 MHz) | δ 7.8–8.2 (m, 4H, nitrobenzamide) | |
| IR (KBr) | 1680 cm (C=O), 1250 cm (C=S) | |
| HRMS | m/z 509.1024 [M+H] (calc. 509.1031) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
